N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound featuring a thiophene ring, a pyrazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Sulfonamide Formation: The benzenesulfonamide group is incorporated through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base like triethylamine.
Final Assembly: The final step involves the coupling of the pyrazine-thiophene intermediate with the benzenesulfonamide derivative under suitable conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethoxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Uniqueness
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S2/c17-16(18,19)25-12-1-3-13(4-2-12)27(23,24)22-9-14-15(21-7-6-20-14)11-5-8-26-10-11/h1-8,10,22H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAXNQHHUWKREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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